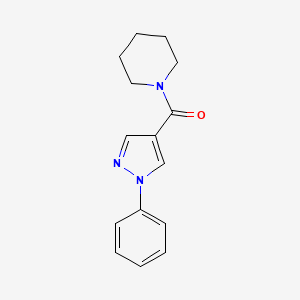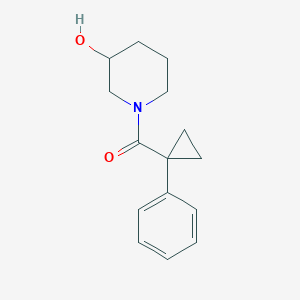
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, also known as HPPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HPPM is a small molecule inhibitor that has been shown to have promising effects on various biological pathways, making it a valuable tool for studying the mechanisms of different diseases and disorders.
作用机制
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone works by inhibiting the activity of specific enzymes or proteins in the body. For example, in cancer cells, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone inhibits the activity of the protein AKT, which is involved in cell growth and survival. By inhibiting the activity of AKT, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone can slow down the growth of cancer cells and potentially lead to their death.
Biochemical and Physiological Effects
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has several biochemical and physiological effects that make it a valuable tool for scientific research. For example, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it easy to use and manipulate in cell culture studies. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
One limitation of using (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have off-target effects on other proteins or enzymes in the body, which could complicate its use in certain experiments.
未来方向
There are several potential future directions for research on (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone. One area of interest is in developing new cancer treatments based on the compound's ability to inhibit AKT activity. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone may have potential applications in treating neurodegenerative diseases and anxiety disorders. Further research is needed to fully understand the mechanisms of action and potential limitations of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone, as well as to develop new compounds based on its structure and function.
Conclusion
In conclusion, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone is a promising compound for scientific research due to its potential applications in cancer research, neuroscience, and immunology. Its ability to inhibit specific enzymes and proteins in the body makes it a valuable tool for studying the mechanisms of different diseases and disorders. While more research is needed to fully understand its potential applications and limitations, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has the potential to lead to the development of new treatments for a variety of diseases and disorders.
合成方法
The synthesis of (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone involves several steps, including the reaction of 4-bromophenol with 2-(dimethylamino)ethylamine, followed by the reaction of the resulting compound with 4-(propan-2-yloxy)benzaldehyde. The final product is obtained by reacting the intermediate with hydroxylamine hydrochloride and sodium acetate. This process yields a high purity product that can be used for further research.
科学研究应用
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been extensively studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This makes (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone a promising candidate for developing new cancer treatments.
In neuroscience, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have a protective effect on neurons, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.
属性
IUPAC Name |
(3-hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-7-5-12(6-8-14)15(18)16-9-3-4-13(17)10-16/h5-8,11,13,17H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIZHEYPMAXTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxypiperidin-1-yl)-(4-propan-2-yloxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![[3-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514731.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)


![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)
